1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a synthetic heterocyclic compound featuring a 5,7-dimethyl-substituted benzothiazole core linked to an azetidine-3-carboxylic acid moiety. With the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol, it is primarily supplied as a research chemical with typical purity of 98%.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 1283108-10-0
Cat. No. B1422045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS1283108-10-0
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)C
InChIInChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17)
InChIKeyUVQLVYIEGQSXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-10-0)


1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a synthetic heterocyclic compound featuring a 5,7-dimethyl-substituted benzothiazole core linked to an azetidine-3-carboxylic acid moiety . With the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol, it is primarily supplied as a research chemical with typical purity of 98% . The compound belongs to a broader class of benzothiazole-azetidine hybrids that have been explored in medicinal chemistry as potential enzyme inhibitors, receptor modulators, and synthetic intermediates for bioactive molecule development [1].

Why 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid Cannot Be Replaced by Common Analogs


Substitution attempts with other benzothiazole-azetidine-3-carboxylic acid analogs are scientifically risky because the specific 5,7-dimethyl substitution pattern on the benzothiazole ring fundamentally determines electronic distribution, steric accessibility, and target-binding conformation [1]. Within this compound class, even positional isomerism—such as relocating the methyl groups from the 5,7-positions to the 4,7-positions (CAS 1283109-12-5)—can alter molecular shape and lipophilicity, which in turn may affect binding affinity, selectivity, or pharmacokinetic profile in divergent ways . Without direct functional data for the specific 5,7-isomer, substituting with a 4,7-isomer or an unsubstituted benzothiazole analog introduces an unquantified experimental variable that undermines reproducibility in target engagement or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid


Positronal Isomer Differentiation: 5,7- vs 4,7-Dimethyl Substitution on the Benzothiazole Scaffold

The 5,7-dimethyl substitution pattern creates a distinct molecular topology compared to its positional isomer 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-12-5) . While both compounds share the identical molecular formula (C13H14N2O2S) and molecular weight (262.33 g/mol), the relocation of one methyl group from the 5- to the 4-position generates a different spatial arrangement of hydrophobic methyl groups around the benzothiazole core. This positional isomerism is known in benzothiazole SAR to influence target binding: a closely related 5,7-dimethylbenzothiazole derivative exhibited potent aldose reductase inhibition with an IC50 of 5.90 nM [1]. No equivalent data exist for the 4,7-isomer, underscoring that substituting one isomer for the other introduces an unvalidated variable.

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Azetidine Ring vs. Piperidine or Pyrrolidine Carboxylic Acid Analogs: Conformational Constraint Advantage

The azetidine-3-carboxylic acid moiety imposes a unique conformational profile due to its four-membered ring, which introduces significant ring strain (approximately 26.3 kcal/mol) and restricts the carboxylic acid orientation to a defined spatial vector [1]. In contrast, six-membered piperidine analogs (e.g., 1-(benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid, CAS 953733-14-7) adopt multiple chair conformations and exhibit greater rotational freedom of the carboxylic acid group . The azetidine scaffold has been directly shown to enhance fluorescence quantum yield by 2.3-fold compared to an N,N-dimethylamino group in benzothiazole-based luciferin systems [2]. This rigid, pre-organized geometry can translate to reduced entropic penalties upon target binding and improved selectivity profiles in enzyme inhibition or receptor modulation contexts.

Conformational Analysis Heterocyclic Chemistry Medicinal Chemistry

Differentiation from Unsubstituted Benzothiazole Analog: Impact of 5,7-Dimethyl on Lipophilicity and Binding Potential

The unsubstituted parent compound 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-69-9, MW 234.28 g/mol) lacks the two methyl groups that distinguish the target compound . These methyl groups increase molecular weight by 28 Da and are predicted to elevate calculated logP by approximately 0.8–1.0 units (class-level estimate based on methyl group contribution to lipophilicity) [1]. Higher lipophilicity generally correlates with enhanced membrane permeability and altered tissue distribution profiles. This difference is non-trivial: a publicly available bioactivity dataset for the unsubstituted analog shows an IC50 > 55.69 µM in a primary screen, indicating weak target engagement, whereas 5,7-dimethyl-substituted benzothiazole derivatives in related series have reached nanomolar potency (e.g., IC50 5.90 nM for aldose reductase) .

Lipophilicity Drug Design SAR Analysis

Reproducibility for SAR and Chemical Probe Development: Defined Purity and Storage Specifications

The compound is supplied with a defined purity of 98% (HPLC) and recommended storage conditions of 2–8°C in a sealed, dry environment . This level of quality specification is essential for chemical probe development and SAR campaigns, where impurities can confound biological assay results. Compared to earlier generation or less rigorously characterized benzothiazole-azetidine analogs that may be offered at lower purity (e.g., 95%), the 98% specification reduces the risk of off-target effects arising from contaminants . Furthermore, the compound's well-defined SMILES (Cc1cc(C)c2sc(N3CC(C(=O)O)C3)nc2c1) and MDL number (MFCD21091792) enable unambiguous registration in electronic lab notebooks and compound management systems, supporting data integrity across multi-site collaborations .

Chemical Probe Quality Reproducibility Procurement Specifications

Optimal Application Scenarios for 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Exploration of Benzothiazole-Based Enzyme Inhibitors

The compound is optimally deployed as a core scaffold in medicinal chemistry SAR campaigns targeting enzymes where 5,7-dimethylbenzothiazole derivatives have demonstrated nanomolar potency, such as aldose reductase (IC50 5.90 nM for a related chemotype) [1]. Its rigid azetidine-3-carboxylic acid moiety provides a geometrically defined attachment point for further derivatization, enabling systematic exploration of binding pocket interactions without conformational ambiguity.

Conformational Probe Development for Target Validation

The azetidine ring's inherent conformational rigidity (four-membered strained ring) makes this compound particularly suitable for developing fluorescent or bioluminescent probes, where precise spatial presentation of the carboxylic acid group influences photophysical properties. Previous studies have demonstrated that azetidine substitution enhances fluorescence quantum yield 2.3-fold over flexible N,N-dimethylamino groups in benzothiazole luciferin systems [2].

Pharmacokinetic Property Optimization via Lipophilicity Tuning

The 5,7-dimethyl substitution pattern is useful for modulating compound lipophilicity (estimated cLogP increase of 0.8–1.0 units vs unsubstituted analog) without introducing metabolically labile groups such as halogens or extended alkyl chains. This attribute supports lead optimization programs focused on balancing potency with ADME properties [3].

Quote Request

Request a Quote for 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.